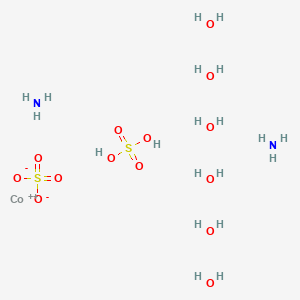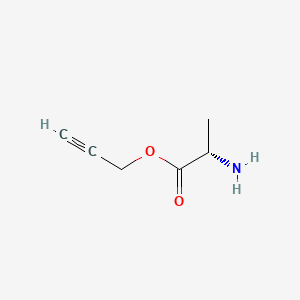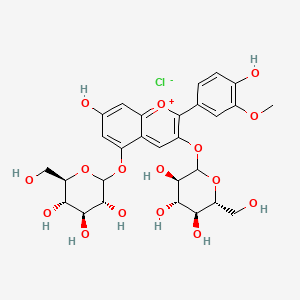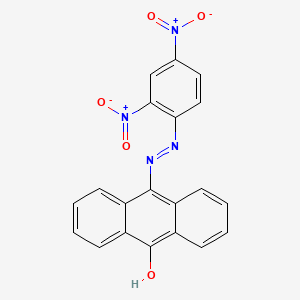
(E)-10-((2,4-dinitrophenyl)diazenyl)anthracen-9-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(2’,4’-Dinitrophenylazo)-9-phenanthrol: is an organic compound characterized by the presence of a phenanthrol group linked to a dinitrophenylazo moiety. This compound is known for its vibrant color and is often used in various chemical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-(2’,4’-Dinitrophenylazo)-9-phenanthrol typically involves the diazotization of 2,4-dinitroaniline followed by coupling with 9-phenanthrol. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the diazonium salt. The diazonium salt then reacts with 9-phenanthrol in a basic medium to form the desired azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenanthrol group, leading to the formation of quinones.
Reduction: Reduction of the nitro groups to amino groups can be achieved using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated derivatives depending on the substituent introduced.
科学研究应用
Chemistry: 10-(2’,4’-Dinitrophenylazo)-9-phenanthrol is used as a reagent in analytical chemistry for the detection and quantification of various metal ions. Its ability to form colored complexes with metals makes it valuable in spectrophotometric analyses.
Biology: In biological research, this compound is used as a staining agent due to its vibrant color. It helps in visualizing cellular components under a microscope.
Medicine: While not commonly used in mainstream medicine, derivatives of this compound are explored for their potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound finds applications in the manufacturing of dyes and pigments. Its stability and color properties make it suitable for use in textile and printing industries.
作用机制
The mechanism by which 10-(2’,4’-Dinitrophenylazo)-9-phenanthrol exerts its effects is primarily through its ability to form complexes with metal ions. The azo group facilitates the binding to metal ions, leading to the formation of stable complexes. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the surrounding environment.
相似化合物的比较
- 4-(2’,4’-Dinitrophenylazo)phenol
- 2-Nitro-4-(2’,4’-dinitrophenylazo)phenol
Comparison: 10-(2’,4’-Dinitrophenylazo)-9-phenanthrol is unique due to the presence of the phenanthrol group, which imparts distinct chemical properties compared to other similar compounds. The phenanthrol group enhances the compound’s ability to participate in complex formation and provides additional sites for chemical reactions. This makes it more versatile in applications compared to its analogs.
属性
分子式 |
C20H12N4O5 |
|---|---|
分子量 |
388.3 g/mol |
IUPAC 名称 |
10-[(2,4-dinitrophenyl)diazenyl]anthracen-9-ol |
InChI |
InChI=1S/C20H12N4O5/c25-20-15-7-3-1-5-13(15)19(14-6-2-4-8-16(14)20)22-21-17-10-9-12(23(26)27)11-18(17)24(28)29/h1-11,25H |
InChI 键 |
IYVCOWSPRAHZSW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


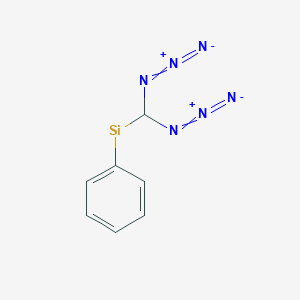
![ethyl 2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate](/img/structure/B13831262.png)
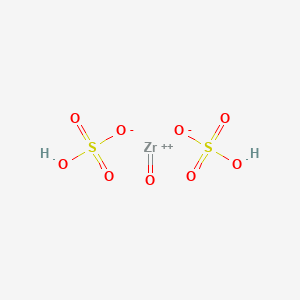
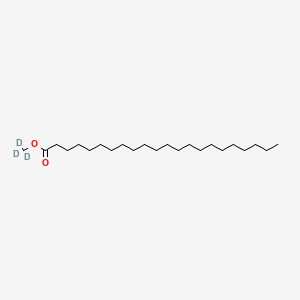
![1-Naphthalenepropanoicacid,b-[2-[[2-(8-azaspiro[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl]-,(br)-](/img/structure/B13831282.png)



